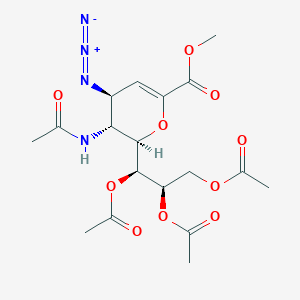

Zanamivir Azide Triacetate Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Applications:

Based on the structure of the compound, some potential research applications can be hypothesized:

Carbohydrate Mimic

The compound possesses a sugar-like backbone with functional groups that might allow it to interact with biological systems like enzymes or receptors that recognize carbohydrates. Research could investigate its potential as a carbohydrate mimic in studies related to carbohydrate-protein interactions [].

Glycosidase Inhibitor

The azide group (N3) in the compound's structure could potentially interact with the active site of glycosidases, enzymes that break down carbohydrates. Research could explore its potential as a glycosidase inhibitor for studying glycosidase function or developing therapeutics.

Organic Synthesis Intermediate

The compound's complex structure with various functional groups suggests potential utility as a building block in organic synthesis. Research could explore its use in the synthesis of more complex molecules with desired biological activities.

Zanamivir Azide Triacetate Methyl Ester is a synthetic compound with the chemical formula C₁₈H₂₄N₄O₁₀ and a molecular weight of 456.40 g/mol. It is an azide derivative of Zanamivir, which is a well-known neuraminidase inhibitor used primarily in the treatment of influenza. The compound features a triacetate and methyl ester functionalization, enhancing its solubility and potential bioactivity compared to its parent compound.

No information exists regarding the mechanism of action for this compound in any biological system.

- Azide group: Can be explosive under certain conditions and should be handled with care.

- Acetyl group: Generally non-toxic but may cause irritation upon contact.

- Ester group: Can be hydrolyzed to release methanol, which is a flammable and toxic solvent.

- Click Chemistry: The azide functional group can participate in Huisgen cycloaddition reactions, allowing for the formation of triazoles when reacted with alkynes.

- Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, leading to the release of the parent Zanamivir structure.

- Reduction: The azide group can be reduced to an amine, altering the compound's biological activity.

These reactions are crucial for modifying the compound for various synthetic applications and studying its biological interactions.

Zanamivir Azide Triacetate Methyl Ester exhibits significant biological activity as a neuraminidase inhibitor. This action is pivotal in blocking the replication of influenza viruses by preventing the release of viral particles from infected cells. Studies have shown that derivatives of Zanamivir maintain potent antiviral activity against various strains of influenza, making this compound a valuable tool in virology research .

The synthesis of Zanamivir Azide Triacetate Methyl Ester typically involves several key steps:

- Formation of the Azide: The initial step involves converting a suitable precursor into an azide using sodium azide.

- Acetylation: The resulting azide is then acetylated using acetic anhydride to introduce triacetate groups.

- Methyl Esterification: Finally, methylation is performed using methanol and an acid catalyst to yield the methyl ester form.

These methods allow for controlled synthesis and modification of the compound to optimize its properties for research and therapeutic applications.

Zanamivir Azide Triacetate Methyl Ester serves various applications in both research and pharmaceutical development:

- Intermediate in Synthesis: It is primarily used as an intermediate in synthesizing other Zanamivir derivatives, which may have enhanced antiviral properties or improved pharmacokinetics .

- Research Tool: The compound is utilized in proteomics research to study protein interactions and functions related to viral infections.

- Potential Therapeutic Development: Its unique structure may lead to the development of new antiviral agents targeting influenza and other viral pathogens.

Interaction studies involving Zanamivir Azide Triacetate Methyl Ester focus on its binding affinity to neuraminidase enzymes from various influenza virus strains. These studies often employ techniques such as:

- Surface Plasmon Resonance: To measure real-time binding interactions.

- Molecular Docking: Computational methods to predict how well the compound fits into the active site of neuraminidase.

- In Vitro Assays: To evaluate antiviral efficacy against cultured influenza viruses.

Such studies are vital for understanding how modifications to the Zanamivir structure can influence its antiviral activity.

Several compounds share structural characteristics with Zanamivir Azide Triacetate Methyl Ester. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Oseltamivir | Neuraminidase inhibitor | Oral bioavailability; used for prophylaxis |

| Peramivir | Neuraminidase inhibitor | Intravenous formulation; effective against resistant strains |

| Laninamivir | Neuraminidase inhibitor | Long half-life; suitable for once-daily dosing |

Zanamivir Azide Triacetate Methyl Ester is unique due to its azide functionalization, which allows for further chemical modifications that can enhance its biological activity or alter its pharmacokinetic properties. This versatility makes it a valuable intermediate in drug development compared to other neuraminidase inhibitors that do not possess such reactive groups.